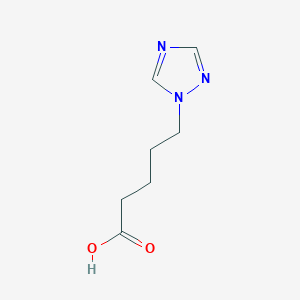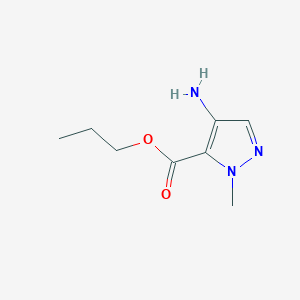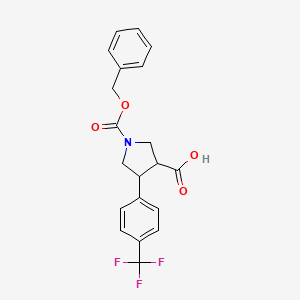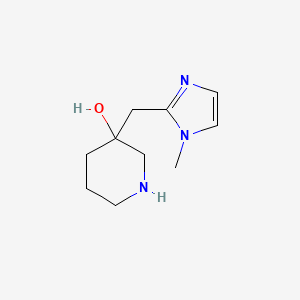
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with imidazole derivatives under controlled conditions. One common method involves the alkylation of 1-methylimidazole with a suitable piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or piperidine derivatives.
Scientific Research Applications
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with receptors or other biomolecules, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole moiety but lacks the piperidine ring.
Piperidin-3-ol: Contains the piperidine ring with a hydroxyl group but lacks the imidazole moiety.
2-Methylimidazole: Similar imidazole structure with a different substitution pattern.
Uniqueness
3-((1-Methyl-1h-imidazol-2-yl)methyl)piperidin-3-ol is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C10H17N3O/c1-13-6-5-12-9(13)7-10(14)3-2-4-11-8-10/h5-6,11,14H,2-4,7-8H2,1H3 |
InChI Key |
QEHYASYEPLPQDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC2(CCCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



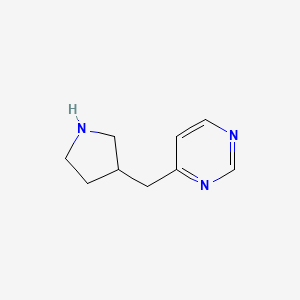
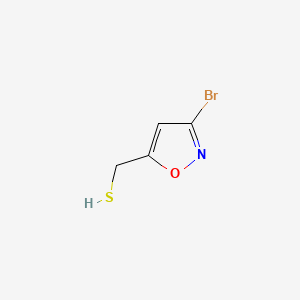
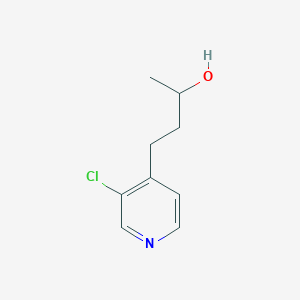

![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
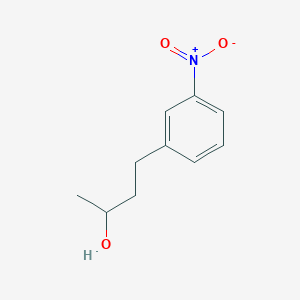
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
